molecular formula C12H16O2 B1601151 1-(4-Methoxyphenyl)-3-methylbutan-2-one CAS No. 61173-96-4

1-(4-Methoxyphenyl)-3-methylbutan-2-one

Cat. No.: B1601151
CAS No.: 61173-96-4
M. Wt: 192.25 g/mol
InChI Key: KPGZXYRRKXSCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone derivative characterized by a methoxy group attached to a phenyl ring and a methyl group on the butanone chain

Scientific Research Applications

1-(4-Methoxyphenyl)-3-methylbutan-2-one has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, 1-(4-Methoxyphenyl)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and application of “1-(4-Methoxyphenyl)-3-methylbutan-2-one”. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under base-catalyzed conditions. The reaction typically proceeds as follows:

  • Dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL) in a 100 mL round-bottom flask.
  • Add a magnetic stirrer and prepare a potassium hydroxide (1.0 g) solution in water (20 mL).
  • Gradually add the potassium hydroxide solution to the flask while stirring continuously for 20 minutes.
  • Add approximately 40 mL of water to the reaction mixture to precipitate the product.
  • Filter the resulting solid by vacuum filtration, wash with water, and dry the solid.
  • Recrystallize the product from ethanol to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. For example, it may interact with enzymes involved in oxidation-reduction reactions, affecting cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-3-methylbutan-2-one is unique due to its specific structural features and reactivity

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGZXYRRKXSCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486225
Record name 2-Butanone, 1-(4-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61173-96-4
Record name 2-Butanone, 1-(4-methoxyphenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-3-methylbutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-methylbutan-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-methylbutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.